

2-AMINO-5-FLUOROBENZIMIDAZOLE chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-AMINO-5-FLUOROBENZIMIDAZOLE
Cat. No.:	B1603168

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-5-fluorobenzimidazole**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-fluorobenzimidazole**, a pivotal heterocyclic compound in modern medicinal chemistry. We delve into its core chemical and structural properties, provide a detailed, field-tested protocol for its synthesis and purification, and explore its significant applications as a pharmacophore and key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the strategic importance of this molecule in targeting critical biological pathways, such as the NOD1 signaling cascade.

Introduction: The Significance of a Fluorinated Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.^{[1][2]} Its structural similarity to naturally occurring purines allows it to readily interact with various biological targets. The introduction of a fluorine atom at the 5-position of the 2-aminobenzimidazole core significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity and

small size can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making **2-Amino-5-fluorobenzimidazole** an exceptionally valuable starting material for library synthesis and lead optimization in drug discovery programs.^[3] This guide serves as a senior-level resource, consolidating critical data and methodologies for the effective utilization of this potent chemical entity.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in complex synthetic and biological systems.

Core Chemical Properties

The key quantitative data for **2-Amino-5-fluorobenzimidazole** are summarized below. These properties are essential for reaction planning, dosage calculations, and analytical method development.

Property	Value	Source
Molecular Formula	C ₇ H ₆ FN ₃	[4]
Molecular Weight	151.14 g/mol	[4]
CAS Number	30486-73-8	[4] [5]
IUPAC Name	6-fluoro-1H-benzimidazol-2-amine	[4]
Appearance	Typically a solid powder	N/A
Melting Point	Not consistently reported, requires experimental verification.	
Polar Surface Area	54.7 Å ²	[4]

Structural Features and Spectroscopic Signature

The structure of **2-Amino-5-fluorobenzimidazole** consists of a fused bicyclic system comprising a benzene ring and an imidazole ring. The amino group at position 2 and the fluorine atom at position 5 are critical functionalities. The molecule exists in tautomeric forms, with the amino-imino equilibrium being a key characteristic of 2-aminobenzimidazoles.

- **¹H and ¹³C NMR Spectroscopy:** The aromatic region of the ¹H NMR spectrum is characteristic, showing distinct splitting patterns for the three protons on the benzene ring, influenced by the fluorine atom. ¹³C NMR will show resonances for the seven carbon atoms, with the C-F coupling being a key diagnostic feature.[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine and the imidazole N-H (typically broad, in the 3100-3400 cm⁻¹ region), and a strong C-F stretching band.[7]
- **Mass Spectrometry (MS):** The molecular ion peak in the mass spectrum will confirm the compound's molecular weight of 151.14 g/mol .[4]

Synthesis and Purification

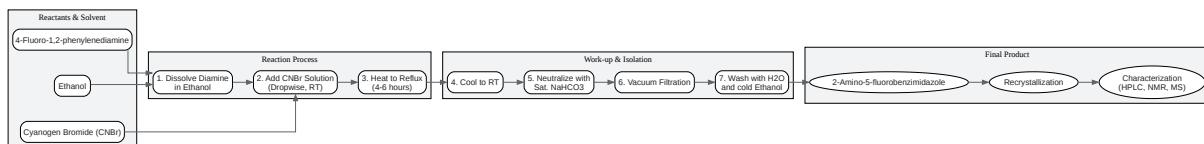
The most reliable and common method for synthesizing 2-aminobenzimidazoles is the cyclocondensation of an appropriate o-phenylenediamine with a cyanogen source. The choice of cyanogen bromide is well-established due to its reactivity and commercial availability.

Synthetic Pathway Rationale

The chosen pathway involves the reaction of 4-fluoro-1,2-phenylenediamine with cyanogen bromide. The mechanism proceeds via an initial nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent elimination to form the stable benzimidazole ring system. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzimidazole

- Materials:


- 4-Fluoro-1,2-phenylenediamine
- Cyanogen bromide (CNBr) - Caution: Highly Toxic
- Ethanol, anhydrous
- Sodium bicarbonate (NaHCO₃) solution, saturated
- Deionized water
- Procedure:
 - Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (e.g., 5.0 g, 1.0 eq) in anhydrous ethanol (100 mL).
 - Reagent Addition: While stirring at room temperature, carefully add a solution of cyanogen bromide (1.1 eq) in ethanol (50 mL) dropwise over 30 minutes. (Critical Step: Cyanogen bromide is highly toxic and volatile. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment).
 - Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Work-up: Cool the mixture to room temperature. Slowly and carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases. This step quenches any unreacted cyanogen bromide and acidic byproducts.
 - Isolation: The product often precipitates out of the solution upon cooling and neutralization. Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.
 - Drying: Dry the collected solid under vacuum at 50-60 °C to yield the crude **2-Amino-5-fluorobenzimidazole**.
- Self-Validation: The success of the synthesis is validated by the precipitation of the product and confirmed through characterization (TLC, melting point, and spectroscopic analysis)

against a reference standard or literature data.

Purification and Characterization

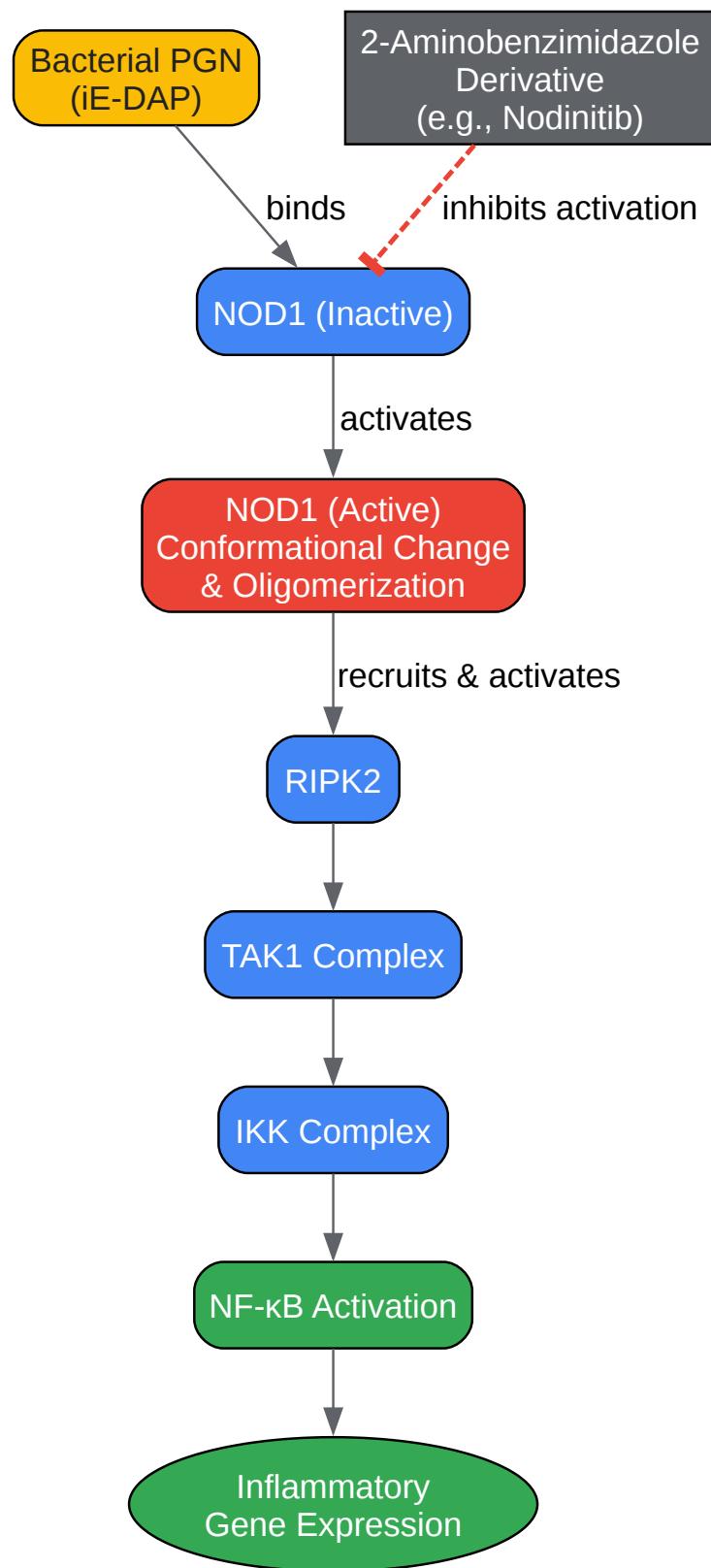
For most applications, the crude product can be purified by recrystallization from an ethanol/water mixture to achieve high purity. The purity should be assessed using High-Performance Liquid Chromatography (HPLC), and the structure confirmed using NMR and Mass Spectrometry as described in section 2.2.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Amino-5-fluorobenzimidazole**.

Applications in Medicinal Chemistry and Drug Development


The 2-aminobenzimidazole scaffold is a cornerstone in the design of inhibitors for various enzymes and receptors. The 5-fluoro substitution provides a strategic advantage for enhancing potency and pharmacokinetic properties.

Case Study: Inhibition of the NOD1 Signaling Pathway

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a key intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial peptidoglycans.^[8] Dysregulation of the NOD1 pathway is associated with inflammatory diseases like asthma and inflammatory bowel disease.

Derivatives of 2-aminobenzimidazole have been identified as selective inhibitors of NOD1.^[8] These compounds are believed to act by inducing a conformational change in the NOD1 protein, thereby preventing its self-oligomerization and downstream activation of the NF-κB signaling pathway. **2-Amino-5-fluorobenzimidazole** serves as an ideal starting point for synthesizing a library of analogues to probe the structure-activity relationship (SAR) for NOD1 inhibition. The fluorine atom can form key hydrogen bonds or electrostatic interactions within the target protein's binding pocket, potentially increasing inhibitor potency.

NOD1 Signaling Pathway and Point of Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the NOD1 signaling pathway by 2-aminobenzimidazole derivatives.

Other Therapeutic Areas

- **TRPC Channel Inhibition:** 2-aminobenzimidazole derivatives have been identified as potent and selective inhibitors of TRPC4 and TRPC5 channels, which are implicated in a range of neurological and cardiovascular disorders.[9]
- **Antimalarial Agents:** The scaffold has been successfully utilized to develop potent antimalarials with high efficacy against resistant strains of *Plasmodium falciparum*.[10]
- **Anticancer Research:** Numerous benzimidazole derivatives have shown significant antiproliferative activity against various human cancer cell lines, often by interacting with nucleic acids or inhibiting key kinases.[11][12]

Safety and Handling

Based on GHS classifications for the parent compound and related structures, **2-Amino-5-fluorobenzimidazole** should be handled with care.

- **Hazards:** It is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[4]
- **Precautions:** Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Amino-5-fluorobenzimidazole is more than just a chemical intermediate; it is a strategically designed building block for the creation of next-generation therapeutics. Its unique combination of a biologically active benzimidazole core and the modulating effects of a fluorine substituent provides a powerful platform for drug discovery. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the development of selective inhibitors for a wide range of challenging biological targets, from inflammatory pathways to infectious diseases and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isca.me [isca.me]
- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-fluorobenzimidazole | C7H6FN3 | CID 19017761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-AMINO-5-FLUOROBENZIMIDAZOLE chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603168#2-amino-5-fluorobenzimidazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com